molecular formula C14H11BrN2OS B8738829 5-(Benzyloxy)-7-bromobenzo[d]thiazol-2-amine

5-(Benzyloxy)-7-bromobenzo[d]thiazol-2-amine

Cat. No.: B8738829
M. Wt: 335.22 g/mol
InChI Key: RLGQZKMWEFZOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-7-bromobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H11BrN2OS and its molecular weight is 335.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

7-bromo-5-phenylmethoxy-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H11BrN2OS/c15-11-6-10(7-12-13(11)19-14(16)17-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,16,17)

InChI Key

RLGQZKMWEFZOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C(=C2)Br)SC(=N3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (3-benzyloxy-5-bromo-phenyl)-thiourea (2.0 g, 5.93 mmol) in CHCl3 (80.0 mL) was cooled to −60° C. followed by drop wise addition of a solution of bromine (0.30 mL, 5.93 mmol) in CHCl3 (20.0 mL). The resulting reaction mixture was stirred at room temperature for 15 minutes followed by refluxing at 70° C. for 1 h. The reaction mass was then cooled and basified with 25% aqueous ammonia solution to pH 8-9 and then extracted with EtOAc (3×150.0 mL). The combined organics was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude residue was purified over silica gel (60-120 M, 40% EtOAc-Hexane) to get the desired compound (1.35 g, 68%).
Name
(3-benzyloxy-5-bromo-phenyl)-thiourea
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Synthesis routes and methods II

Procedure details

To an ice-cold suspension of (3-benzyloxy-5-bromo-phenyl)thiourea (372 g, 1.10 mol) in acetonitrile (6 L) was added dropwise a solution of bromine (65 mL 1.26 mol in 50 mL acetonitrile) over a period of 30 min. The reaction mixture was stirred for 30 min at 0-5° C. then slowly allowed to come to rt, whereby a solid precipitated out. The resulting mixture was stirred at rt for 1 h. After completion of reaction (by TLC), the solid was filtered off and washed extensively with hexane (2×3 L). The solid residue was taken up in ice water, basified with aq. NH3 (pH 10-12) and stirred for 30 min at 5-10° C. The resulting solid was filtered off washed with water and dried under high vacuum to obtain the desired product (216 g, 59%). 1H-NMR (DMSO-d6): δ 5.12 (s, 2H), 6.92 (d, J=2.40 Hz, 1H), 6.98 (d, J=2.0 Hz, 1H), 7.30-7.45 (m, 5H) and 7.69 (br s, 2H). LCMS: 334.79 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-benzyloxy-5-bromo-phenyl)thiourea
Quantity
372 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Yield
59%

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